Regulatory Recognition: Unique EP Impurity N Designation vs. Azithromycin API and Other Impurities
3′-De(dimethylamino)-3′-oxoazithromycin is specifically defined as 'Azithromycin EP Impurity N' in the European Pharmacopoeia (EP) and recognized under the USP Pharmaceutical Analytical Impurity (PAI) program [1] . Azithromycin API, the parent compound, is a different chemical entity with distinct pharmacological and analytical properties. Alternative azithromycin impurities (e.g., Impurity E, Impurity O) are assigned different EP nomenclature due to distinct structural modifications, precluding their use as substitutes for Impurity N [2].
| Evidence Dimension | Regulatory identity and compendial designation |
|---|---|
| Target Compound Data | Designated 'Azithromycin EP Impurity N' in EP Monograph 1649; USP PAI Catalog No. 1A00080 |
| Comparator Or Baseline | Azithromycin API (CAS 83905-01-5): no impurity designation. Alternative impurities: 'Impurity E' (N',N'-Di(desmethyl)Azithromycin) and 'Impurity O' (different CAS) |
| Quantified Difference | Unique compendial status |
| Conditions | European Pharmacopoeia and United States Pharmacopeia monographs |
Why This Matters
Procurement of a non-EP-designated compound or incorrect impurity would render an analytical method non-compliant with pharmacopoeial standards and potentially invalid for regulatory submission.
- [1] European Pharmacopoeia 11th Edition. Azithromycin. Monograph 1649. Impurity N: 3′-De(dimethylamino)-3′-oxoazithromycin. View Source
- [2] Pharmaffiliates. Azithromycin Impurity N EP/BP. Product Code PA 01 88140. CAS 612069-25-7. View Source
